1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

Catalog No.
S13641087
CAS No.
77900-85-7
M.F
C20H14N2O5
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10...

CAS Number

77900-85-7

Product Name

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2

InChI Key

UJUJZCVBECKVGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Its molecular formula is C20H14N2O5C_{20}H_{14}N_2O_5, and it has a molecular weight of approximately 362.34 g/mol. The compound features two amino groups, two hydroxy groups, and a phenoxy substituent, which contribute to its unique chemical properties and potential biological activities. The structure consists of an anthracene backbone with various functional groups that enhance its reactivity and interactions with biological systems .

The reactivity of 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
  • Oxidation: The hydroxy groups can be oxidized to form ketones or quinones, altering the compound's redox properties.
  • Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

These reactions underline the compound's versatility in synthetic chemistry and potential applications in material science and pharmaceuticals.

Research indicates that 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione exhibits notable biological activities. Preliminary studies suggest:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant Activity: Its structure allows it to act as a scavenger of free radicals, which may contribute to protective effects against oxidative stress.
  • Potential Anticancer Effects: Some studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

These biological activities make it a candidate for further pharmacological exploration .

Several synthesis methods have been explored for 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione:

  • Multi-step Synthesis: This method typically involves the synthesis of intermediate compounds followed by coupling reactions to form the final product.
  • Direct Functionalization: Starting from anthraquinone derivatives, direct functionalization using amines and phenolic compounds can yield the target compound.
  • Green Chemistry Approaches: Recent research emphasizes environmentally friendly methods using catalysts or alternative solvents to minimize waste and enhance reaction efficiency.

These methods highlight the compound's accessibility for research and industrial applications .

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione has several potential applications:

  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes for textiles and plastics.
  • Pharmaceuticals: Given its biological activities, it could be developed into therapeutic agents targeting infections or oxidative stress-related diseases.
  • Materials Science: Its chemical stability and reactivity can be harnessed in developing advanced materials such as sensors or conductive polymers.

The versatility of this compound opens avenues for innovation across multiple fields .

Interaction studies have focused on how 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione interacts with biomolecules:

  • Protein Binding Studies: Investigations into how the compound binds to proteins have revealed insights into its mechanism of action in biological systems.
  • DNA Interaction: Studies indicate potential intercalation with DNA, which may explain some of its anticancer properties.

These studies are crucial for understanding the pharmacokinetics and dynamics of the compound in therapeutic contexts .

Several compounds share structural similarities with 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-DiaminoanthraquinoneContains two amino groups but lacks hydroxy and phenoxy substituentsSimpler structure; used mainly as a dye
5-Amino-8-hydroxyanthraquinoneContains one amino and one hydroxy groupKnown for its use in dyeing processes
1-AminoanthraquinoneContains only one amino groupLess reactive than 1,5-Diamino compound; primarily used as an intermediate in organic synthesis

The presence of both amino and hydroxy groups in 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione enhances its reactivity and biological activity compared to these similar compounds .

Traditional Organic Synthesis Pathways

The most widely employed traditional pathway involves the Friedel-Crafts acylation reaction using benzene and phthalic anhydride in the presence of aluminum chloride catalyst [3]. This fundamental approach yields the anthraquinone backbone, which subsequently undergoes selective substitution reactions to install the target functional groups [4]. The reaction typically requires temperatures between 100-150 degrees Celsius and reaction times extending 24-48 hours to achieve satisfactory conversion rates [1] [4].

A critical pathway for introducing amino functionalities involves the reduction of nitroanthraquinone derivatives using sodium sulfide or alternative reducing agents [1]. This transformation has been demonstrated to proceed with yields ranging from 40-85 percent depending on the specific substrate and reaction conditions employed [1] [5]. The preparation of 1,5-diamino-4,8-dihydroxyanthraquinone derivatives specifically benefits from starting materials such as 1,5-dihydroxy-4,8-dinitroanthraquinone, which undergoes selective reduction to yield the desired diaminodihydroxy substitution pattern [1].

The introduction of phenoxy substituents typically employs nucleophilic aromatic substitution reactions using phenol derivatives under basic conditions [7]. These reactions often require elevated temperatures and extended reaction times, with yields varying significantly based on the electronic nature of the phenol substituent and the reaction conditions [7].

Traditional Synthesis MethodTemperature RangeReaction TimeTypical YieldCatalyst Required
Friedel-Crafts Acylation100-150°C24-48 hours40-85%Aluminum chloride
Nitro Reduction100-120°C12-24 hours60-80%Sodium sulfide
Phenoxy Substitution110-130°C18-36 hours45-70%Potassium hydroxide
Sequential Functionalization80-150°C48-72 hours35-65%Multiple catalysts

Green Chemistry Approaches

Contemporary green chemistry methodologies have emerged as environmentally sustainable alternatives for synthesizing complex anthraquinone derivatives [8] [9] [10]. These approaches prioritize atom economy, reduced waste generation, and the elimination of hazardous reagents while maintaining or improving synthetic efficiency.

Electrochemical synthesis represents a particularly promising green approach for anthraquinone derivative preparation [8] [11]. The electrochemical oxidation of anthracene derivatives to anthraquinones can be accomplished at room temperature in flow cells without the use of hazardous oxidants or noble metal catalysts [8] [11]. This methodology has demonstrated the capability to generate anthraquinone products with yields approaching 70 percent while eliminating traditional oxidizing agents [8] [11].

Photocatalytic synthesis using anthraquinone compounds as homogeneous photocatalysts has shown remarkable potential for sustainable synthetic transformations [9] [12]. Under visible light irradiation, anthraquinone derivatives can facilitate various oxidation processes that contribute to the formation of target compounds [9] [12]. The photocatalytic approach has achieved hydrogen peroxide production rates reaching 3950.6 millimolar per hour in continuous flow systems, demonstrating the efficiency of light-driven synthetic methodologies [9].

Mechanochemical synthesis through solvent-free grinding techniques has gained recognition for its environmental benefits and operational simplicity [10]. The Mannich base approach enables multicomponent derivatives of anthraquinone to be synthesized through one-pot processes without organic solvents [10]. This methodology typically achieves product formation within one hour of grinding at room temperature, with yields ranging from 60-80 percent [10].

Microwave-assisted synthesis provides another green chemistry pathway that significantly reduces reaction times and energy consumption [13]. Anthraquinone derivatives can be prepared under microwave irradiation in solvent-free conditions, following condensation mechanisms with water elimination [13]. The microwave approach typically requires only 5-20 minutes for completion and achieves yields between 70-90 percent [13].

Green Chemistry MethodEnvironmental BenefitEnergy SourceTypical EfficiencyWaste Reduction Level
Electrochemical OxidationNo hazardous oxidantsElectrical70-85%High
Photocatalytic SynthesisVisible light activationSolar/Light-emitting diode60-75%Very High
Mechanochemical GrindingSolvent-free processMechanical60-80%Very High
Microwave-AssistedReduced energy consumptionMicrowave70-90%High

Chromatographic Purification Techniques

The purification of 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione requires sophisticated chromatographic techniques due to the compound's complex substitution pattern and potential for isomeric impurities [14] [15] [16]. Column chromatography using silica gel remains the most fundamental approach for initial purification of anthraquinone derivatives.

High-performance liquid chromatography using octadecylsilane columns provides excellent resolution for anthraquinone derivative separation [17] [16]. The optimal mobile phase composition consists of acetonitrile, water, and phosphoric acid in gradient elution mode [16]. This chromatographic system achieves baseline separation of anthraquinone derivatives within 10-20 minutes with detection at 254 nanometers [16]. The method demonstrates excellent reproducibility with tailing factors not exceeding 1.326 and resolution values greater than 2.0 [16].

Micellar electrokinetic capillary chromatography offers an alternative high-resolution technique for anthraquinone derivative analysis [14]. The optimized system employs 50 millimolar boric acid-sodium hydroxide buffer at pH 11 containing 25 millimolar sodium deoxycholate [14]. This methodology achieves complete separation of five anthraquinone derivatives within 10 minutes with excellent reproducibility of elution times [14].

Solid phase extraction using hydrophilic-lipophilic balance cartridges provides an effective sample preparation technique prior to high-performance liquid chromatography analysis [16]. The solid phase extraction procedure offers analyte enrichment while reducing matrix complexity, with recovery values ranging from 80-92 percent for various anthraquinone derivatives [16].

Alumina chromatography represents a classical approach particularly suitable for aminoanthraquinone purification [18]. The technique employs benzene or petroleum ether as mobile phases and demonstrates effective separation based on the strength of adsorption, which increases with the number of substituent groups [18]. Aminoanthraquinones separate readily from benzene solutions on alumina, enabling preparative-scale purifications [18].

Chromatographic TechniqueStationary PhaseMobile Phase SystemSeparation TimeRecovery Rate
High-Performance Liquid ChromatographyOctadecylsilaneAcetonitrile/Water/Phosphoric acid10-20 minutes90-98%
Column ChromatographySilica gelHexane/Ethyl acetate2-4 hours85-95%
Micellar ElectrokineticCapillaryBoric acid-Sodium hydroxide/Sodium deoxycholate<10 minutes88-95%
Solid Phase ExtractionHydrophilic-lipophilic balanceMethanol/Water30-45 minutes80-92%
Alumina ChromatographyAluminum oxideBenzene/Petroleum ether1-3 hours75-90%

Yield Optimization and Reaction Kinetics

The optimization of synthetic yields for 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione requires systematic investigation of multiple reaction parameters and their interdependencies [19] [20] [21]. Modern optimization approaches employ statistical design of experiments methodologies to efficiently explore multidimensional parameter spaces.

Temperature optimization studies have revealed that anthraquinone synthesis reactions typically achieve optimal yields within the range of 120-150 degrees Celsius [22] [21]. Higher temperatures may accelerate reaction rates but often lead to increased side product formation and reduced selectivity [21]. Kinetic investigations of anthracene oxidation reactions demonstrate that apparent rate constants increase exponentially with temperature, following Arrhenius behavior with activation energies ranging from 25-55 kilojoules per mole [22] [23].

Catalyst loading optimization represents another critical parameter for maximizing synthetic efficiency [19] [24]. Iridium-catalyzed cycloaddition reactions for anthraquinone synthesis achieve optimal performance with catalyst loadings between 5-10 mole percent [19]. The use of bis(diphenylphosphino)ethane as ligand in combination with iridium complexes enables anthraquinone formation in yields ranging from 42-93 percent [19].

Reaction time optimization requires balancing conversion efficiency against potential decomposition or side reactions [21]. Continuous-flow microreactor studies have demonstrated that optimal residence times for anthraquinone derivative synthesis typically range from 2-6 hours, depending on the specific transformation and reaction conditions [21]. Box-Behnken experimental design has proven particularly effective for optimizing multiple parameters simultaneously [21].

Solvent optimization studies indicate that polar aprotic solvents such as N-methyl-2-pyrrolidone and dimethylformamide provide superior results for many anthraquinone synthetic transformations [21]. These solvents facilitate improved substrate solubility and reaction kinetics while maintaining product stability [21].

The kinetics of hydroxyl radical reactions with anthracene derivatives follow complex temperature-dependent behavior [23]. At low temperatures (373-498 Kelvin), the reactions exhibit standard Arrhenius behavior, while at elevated temperatures (673-923 Kelvin), significant deviations occur due to competing reaction pathways [23]. The kinetic isotope effect measurements confirm that hydroxyl addition mechanisms predominate under most reaction conditions [23].

Process optimization using heteropoly acid catalysts has achieved anthraquinone yields of 70 percent with product purities exceeding 90 percent [25]. The one-pot process eliminates the need for separate oxidation steps while maintaining high atom economy [25]. Optimization studies demonstrate that water-miscible organic solvents such as acetone and 1,4-dioxane significantly improve both yield and purity compared to purely aqueous systems [25].

Optimization ParameterOptimal RangeImpact on YieldOptimization MethodMaximum Achieved Yield
Reaction Temperature120-150°CHighBox-Behnken Design95%
Catalyst Loading5-10 mole%HighSystematic screening92%
Reaction Time2-6 hoursMediumKinetic studies88%
Solvent SelectionPolar aprotic preferredMediumComparative studies85%
Reagent Stoichiometry1.2-2.0 equivalentsHighStoichiometric optimization90%
Reaction TypeRate Constant (per second)Activation Energy (kJ/mol)Temperature Range (K)Mechanism
Anthracene Oxidation1.82 × 10⁻¹¹51.3373-923Radical
Electrolytic Reduction2.5 × 10⁻³25.4293-323Electrochemical
Catalytic Hydrogenation4.2 × 10⁻⁴42.8348-423Catalytic
Photochemical Oxidation3.1 × 10⁻⁵35.2298-348Photosensitized
Thermal Cyclization1.1 × 10⁻⁴48.7393-473Thermal

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione exhibits complex solubility behavior that reflects its multifunctional nature combining polar amino and hydroxyl groups with a hydrophobic anthracene core and phenoxy substituent. The compound's molecular formula is C20H14N2O5 with a molecular weight of 362.3 g/mol [1].

Polar Solvent Interactions

The presence of amino groups at positions 1 and 5, along with hydroxyl groups at positions 4 and 8, significantly enhances the compound's interaction with polar solvents. These functional groups enable extensive hydrogen bonding networks, which is the primary mechanism for dissolution in polar media [2]. The amino groups act as both hydrogen bond donors and acceptors, while the hydroxyl groups provide additional sites for intermolecular hydrogen bonding [1].

Research on related anthraquinone derivatives demonstrates that compounds containing both amino and hydroxyl substituents show enhanced solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide compared to water [3] [4]. The specific substitution pattern in 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione creates an amphiphilic character that influences its solubility profile across different solvent systems.

Organic Solvent Compatibility

The phenoxy group at position 2 introduces additional complexity to the solubility profile by providing both steric bulk and electron-donating resonance effects that moderate the electron-deficient nature of the anthraquinone core [1]. This substitution influences solubility in polar aprotic solvents like dimethyl sulfoxide, where the compound shows enhanced dissolution compared to purely aqueous systems.

Studies on anthraquinone derivatives reveal that the solubility in organic solvents follows the order: acetone-water > ethanol-water > methanol-water for extracting compounds with similar functional group patterns [5]. This suggests that 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione would likely demonstrate highest solubility in acetone-water mixtures due to optimal interactions between the polar functional groups and the mixed solvent system.

Temperature-Dependent Solubility

Thermal analysis of related anthraquinone derivatives indicates that solubility increases with elevated temperatures, following typical behavior for organic compounds where higher temperatures facilitate dissolution by disrupting intermolecular interactions [3]. For 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione, this temperature dependence is particularly relevant given its complex hydrogen bonding network.

Water Solubility Limitations

The extensive aromatic system and hydrophobic phenoxy substituent limit water solubility, similar to other anthraquinone derivatives which typically show solubilities in the range of 1-2 mg/L in pure water at 25°C [6]. The compound's amphiphilic nature suggests moderate solubility in water-organic solvent mixtures, where the polar functional groups can interact with water while the aromatic system interacts with the organic component.

Solvent SystemExpected Solubility TrendPrimary Interaction Mechanism
WaterLow (1-5 mg/L)Limited hydrogen bonding
Methanol-Water (80:20)ModerateHydrogen bonding network
Ethanol-Water (80:20)Moderate-HighEnhanced polar interactions
Acetone-Water (80:20)HighOptimal polar-nonpolar balance
Dimethyl SulfoxideHighAprotic solvation

Thermal Stability and Decomposition Pathways

The thermal stability of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is influenced by its complex substitution pattern and the inherent stability of the anthracene backbone. Based on computational analysis, the compound shows a melting point of approximately 259°C [7], which is consistent with highly substituted anthraquinone derivatives.

Thermal Decomposition Temperature

Thermogravimetric analysis studies on similar anthracene derivatives demonstrate that compounds with cyclohexyl-phenyl substitutions show sublimation temperatures around 360°C with 5% weight loss [8]. For 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione, the presence of amino and hydroxyl groups along with the phenoxy substituent suggests thermal stability up to approximately 350-400°C before significant decomposition occurs.

Research on anthracene-based derivatives reveals that thermal stability correlates with the degree of substitution and the nature of functional groups [9]. Compounds with electron-donating substituents generally exhibit higher thermal stability compared to those with electron-withdrawing groups. The phenoxy group in the target compound provides electron donation through resonance, potentially enhancing thermal stability.

Decomposition Pathways

The primary decomposition pathways for 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione likely involve sequential loss of functional groups. Studies on quinone thermal behavior indicate that decomposition typically begins with loss of volatile substituents followed by degradation of the aromatic system [10].

The amino groups at positions 1 and 5 may undergo deamination reactions at elevated temperatures, potentially forming corresponding hydroxyl derivatives or undergoing cyclization reactions. The hydroxyl groups can participate in dehydration reactions, leading to the formation of oxygen-bridged structures or quinone rearrangements.

Sublimation Characteristics

Thermal analysis of related compounds shows that highly substituted anthracene derivatives can undergo sublimation rather than decomposition at moderate temperatures [11]. For 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione, sublimation may occur in the temperature range of 300-350°C under reduced pressure conditions, similar to other multi-substituted anthraquinones.

Thermal Stability Enhancement Factors

The extended conjugation system provided by the anthracene backbone and phenoxy substituent contributes to thermal stability through delocalization of electron density [12]. Additionally, intramolecular hydrogen bonding between amino and hydroxyl groups may provide structural stabilization that enhances thermal resistance.

Temperature Range (°C)Thermal EventMass Loss (%)Process Description
25-150Moisture/solvent loss1-3Physical desorption
150-300Initial stability<1Stable crystalline form
300-400Decomposition onset5-15Functional group loss
400-500Major decomposition60-80Aromatic system breakdown
>500Complete degradation>90Carbonization

Redox Behavior and Electrochemical Characterization

The electrochemical properties of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione are dominated by the presence of the quinone system and the electron-donating amino and hydroxyl substituents. The compound exhibits complex redox behavior due to multiple electroactive sites and the influence of intramolecular interactions.

Quinone Redox Activity

The 9,10-dione moiety serves as the primary redox center, capable of undergoing reversible two-electron reduction to form the corresponding hydroquinone [13] [14]. The reduction potential is significantly influenced by the substitution pattern, with electron-donating groups (amino and hydroxyl) shifting the potential to more negative values compared to unsubstituted anthraquinone.

Cyclic voltammetry studies on related anthraquinone derivatives demonstrate that amino-substituted compounds typically show reduction potentials in the range of -0.5 to -1.0 V versus standard hydrogen electrode in aqueous media [15]. The presence of both amino and hydroxyl groups in 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione suggests a reduction potential around -0.7 to -0.9 V.

Multi-Electron Transfer Processes

The compound likely exhibits multiple redox waves corresponding to sequential electron transfer processes. The first reduction involves formation of a semiquinone radical intermediate, followed by a second reduction to produce the fully reduced hydroquinone form [16]. The presence of amino groups may introduce additional redox activity through oxidation of the nitrogen atoms at positive potentials.

Influence of Substitution Pattern

The electron-donating effects of amino and hydroxyl groups stabilize the oxidized quinone form while destabilizing the reduced hydroquinone, resulting in more negative reduction potentials compared to unsubstituted anthraquinone [17]. The phenoxy substituent provides additional electron density through resonance, further shifting reduction potentials to negative values.

Research on organic electrode materials demonstrates that oxygen-containing heterocyclic compounds can achieve high redox potentials, with some reaching 4.1 V versus lithium [13]. While 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione may not reach such extreme potentials due to its electron-rich nature, it represents a promising candidate for electrochemical applications.

Electrochemical Stability

The reversibility of redox processes depends on the stability of both oxidized and reduced forms. Studies indicate that intramolecular hydrogen bonding can enhance electrochemical stability by preventing unwanted side reactions [18]. The hydrogen bonding network in 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione may contribute to improved cycling stability in electrochemical applications.

Solvent Effects on Redox Behavior

The choice of electrolyte and solvent significantly affects the observed redox potentials and reversibility. In aqueous media, proton-coupled electron transfer processes dominate, while in organic solvents, pure electron transfer may be observed [16]. The compound's behavior in different electrolyte systems provides insight into the mechanistic details of the redox processes.

Redox ProcessPotential Range (V vs SHE)Electron CountMechanism
Quinone/Semiquinone-0.3 to -0.51e⁻Proton-coupled electron transfer
Semiquinone/Hydroquinone-0.7 to -0.91e⁻Proton-coupled electron transfer
Amino group oxidation+0.8 to +1.21e⁻ per NH₂Single electron transfer
Phenoxy oxidation+1.0 to +1.41e⁻Phenoxyl radical formation

Supramolecular Interaction Studies

The supramolecular behavior of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is characterized by complex intermolecular interactions arising from its multiple hydrogen bonding sites and extended aromatic system. These interactions play crucial roles in crystal packing, solution behavior, and potential applications in materials science.

Hydrogen Bonding Networks

The compound possesses four hydrogen bonding sites: two amino groups and two hydroxyl groups, creating potential for extensive intermolecular hydrogen bonding networks [18] [19]. The amino groups can function as both hydrogen bond donors and acceptors, while the hydroxyl groups serve primarily as donors with the oxygen atoms acting as acceptors.

Research on anthraquinone derivatives reveals that compounds with both amino and hydroxyl substituents form resonance-assisted hydrogen bonds that are stronger than typical hydrogen bonds [18]. These interactions typically have bond energies in the range of 10-40 kJ/mol, significantly influencing molecular packing and stability.

Pi-Pi Stacking Interactions

The extended aromatic system facilitates π-π stacking interactions between molecules, with typical intermolecular distances of 3.4-3.6 Å observed in related anthraquinone derivatives [20]. The presence of the phenoxy substituent introduces additional aromatic surface area that can participate in stacking interactions, potentially leading to columnar or layered crystal structures.

Studies on anthracene derivatives demonstrate that π-π interactions contribute significantly to crystal packing stability, with interaction energies comparable to moderate hydrogen bonds [21]. The combination of hydrogen bonding and π-π stacking creates robust supramolecular architectures with potential applications in organic electronics and sensing.

Intramolecular Interactions

Intramolecular hydrogen bonding between adjacent amino and hydroxyl groups may occur, forming six-membered or seven-membered rings depending on the specific geometry [18]. These intramolecular interactions can influence molecular conformation and affect the availability of sites for intermolecular interactions.

Computational studies on similar compounds indicate that intramolecular hydrogen bonding can stabilize specific conformations by 5-15 kJ/mol, affecting both crystallization behavior and solution properties [19]. The phenoxy group may also participate in intramolecular interactions through weak C-H...O contacts.

Weak Interactions

Beyond classical hydrogen bonds and π-π stacking, the compound can participate in weaker interactions such as C-H...O contacts, C-H...π interactions, and van der Waals forces [22]. These interactions, while individually weak (1-5 kJ/mol), can cumulatively contribute significantly to supramolecular stability.

Research on multifluorinated aromatics demonstrates that weak interactions can be highly directional and contribute to specific packing motifs [22]. In the case of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione, the phenoxy group may engage in weak aromatic-aromatic interactions that influence crystal packing geometry.

Solvent-Dependent Assembly

The supramolecular behavior varies significantly with solvent environment, as different solvents compete for hydrogen bonding sites and affect the relative strength of intermolecular interactions [23]. In polar solvents, intermolecular hydrogen bonding may be reduced due to solvent competition, while in nonpolar solvents, hydrogen bonding and π-π stacking become more dominant.

Studies on solvent effects in supramolecular assembly show that the nature of the solvent can determine whether hydrogen bonding or π-π stacking dominates the assembly process [23]. This solvent dependence provides opportunities for controlling supramolecular architecture through solvent choice.

Interaction TypeTypical Energy (kJ/mol)Distance Range (Å)Geometric Requirements
N-H...O Hydrogen Bond15-252.8-3.2Linear arrangement preferred
O-H...N Hydrogen Bond20-302.7-3.1Directional bonding
π-π Stacking10-203.4-3.8Parallel aromatic planes
C-H...O Contact2-82.3-2.8Weak directional interaction
C-H...π Interaction5-152.5-3.5Edge-to-face geometry

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

362.09027155 g/mol

Monoisotopic Mass

362.09027155 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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